2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride

Positional isomer separation HPLC impurity profiling Relative retention time

2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride (CAS 35891-99-7), synonymously designated as Prilocaine EP Impurity E Hydrochloride and Prilocaine USP Related Compound B Hydrochloride, is the hydrochloride salt of (RS)-N-(4-methylphenyl)-2-(propylamino)propanamide. It belongs to the amino amide class and is chemically defined as the para-methyl positional isomer of prilocaine — the active pharmaceutical ingredient (API) which bears an ortho-methyl substituent on the anilide ring.

Molecular Formula C13H21ClN2O
Molecular Weight 256.77 g/mol
CAS No. 35891-99-7
Cat. No. B13419865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride
CAS35891-99-7
Molecular FormulaC13H21ClN2O
Molecular Weight256.77 g/mol
Structural Identifiers
SMILESCCCNC(C)C(=O)NC1=CC=C(C=C1)C.Cl
InChIInChI=1S/C13H20N2O.ClH/c1-4-9-14-11(3)13(16)15-12-7-5-10(2)6-8-12;/h5-8,11,14H,4,9H2,1-3H3,(H,15,16);1H
InChIKeyIJFJVXIOYZRRKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride (CAS 35891-99-7): Pharmacopoeial Identity and Structural Class


2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride (CAS 35891-99-7), synonymously designated as Prilocaine EP Impurity E Hydrochloride and Prilocaine USP Related Compound B Hydrochloride, is the hydrochloride salt of (RS)-N-(4-methylphenyl)-2-(propylamino)propanamide . It belongs to the amino amide class and is chemically defined as the para-methyl positional isomer of prilocaine — the active pharmaceutical ingredient (API) which bears an ortho-methyl substituent on the anilide ring. The compound is formally recognized as a process-related impurity in prilocaine drug substance and is listed in both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) as an official reference standard for impurity profiling and system suitability testing .

Why 2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride Cannot Be Replaced by a Generic In-Class Analog


This compound is not a functional analog of prilocaine but its regioisomeric impurity: the methyl group resides at the para position of the anilide ring, whereas the active pharmaceutical ingredient prilocaine carries the methyl group at the ortho position . This single positional difference alters chromatographic retention, UV absorption characteristics, and solid-state properties sufficiently to require a chemically distinct, well-characterized reference material for unambiguous identification and quantification. Unlike prilocaine (CAS 721-50-6), prilocaine hydrochloride (CAS 1786-81-8), or the free base form of this impurity (CAS 744961-76-0), the hydrochloride salt (CAS 35891-99-7) possesses a unique molecular weight (256.77 g/mol), hygroscopicity profile, and aqueous solubility behavior that directly affect standard preparation accuracy in validated pharmacopoeial methods [1]. Substituting any other prilocaine-related compound — including the ortho-tolyl API, the meta-tolyl Impurity D, or the free base — introduces retention time misalignment, response factor error, and regulatory non-compliance in impurity limit tests.

Quantitative Differentiation Evidence for 2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride Against Closest Comparators


Positional Isomer Chromatographic Selectivity: para-Methyl (Target) vs. ortho-Methyl (Prilocaine API) Baseline Separation

The target compound (para-methyl isomer) is chromatographically resolved from the ortho-methyl API prilocaine under standard pharmacopoeial conditions. In the European Pharmacopoeia method, the relative retention time (RRT) of impurity E is approximately 1.2 with reference to prilocaine (RRT = 1.0, retention time ≈ 25 min) [1]. In the USP method, the relative retention time for prilocaine related compound B is about 1.19 relative to prilocaine [2]. The chromatographic conditions employ an end-capped octadecylsilyl silica gel column (5 μm, 4.6 mm × 0.15 m) with acetonitrile/phosphate buffer mobile phase at 1.0 mL/min and UV detection at 240 nm, demonstrating that the para-substitution confers measurably stronger retention on reversed-phase columns compared to the ortho-substituted API.

Positional isomer separation HPLC impurity profiling Relative retention time Pharmacopoeial system suitability

Hydrochloride Salt (CAS 35891-99-7) vs. Free Base (CAS 744961-76-0): Molecular Weight and Quantitative Calculation Impact

The hydrochloride salt (CAS 35891-99-7) has a molecular weight of 256.77 g/mol, whereas the corresponding free base (CAS 744961-76-0) has a molecular weight of 220.31 g/mol . This difference of 36.46 g/mol (one HCl equivalent) is not trivial: it directly enters into pharmacopoeial calculation formulas for impurity content. The USP Lidocaine and Prilocaine Cream monograph explicitly incorporates the molecular weight ratio (220.31/256.77) when calculating prilocaine-related compound percentages from peak responses obtained using prilocaine hydrochloride reference standards [1]. Use of the free base without the HCl mass correction would introduce a systematic error of approximately 14.2% [(256.77–220.31)/256.77 × 100] in the calculated impurity content, pushing results either above or below the regulatory acceptance threshold depending on the direction of the error.

Salt form selection Reference standard preparation Molecular weight correction Quantitative HPLC calculation

System Suitability Resolution: Mandated Baseline Separation for Regulatory Method Validation

Both the USP and EP prilocaine monographs mandate a minimum chromatographic resolution between prilocaine and prilocaine related compound B (impurity E) as a system suitability criterion. The USP Prilocaine monograph specifies a resolution of NLT 3.0 between prilocaine and prilocaine related compound B using a system suitability solution containing 2.5 μg/mL USP Prilocaine RS and 3.0 μg/mL USP Prilocaine Related Compound B RS [1]. For the Prilocaine Hydrochloride monograph, the same NLT 3.0 resolution requirement applies at 3 μg/mL each of the respective reference standards [2]. In the Lidocaine and Prilocaine Cream monograph, the resolution between prilocaine and prilocaine related compound B is specified as NLT 1.4 [3]. These resolution specifications are binding for method suitability and cannot be met without authentic reference material of the para-methyl impurity — generic prilocaine or other analogs elute at different retention times and cannot serve as substitutes.

System suitability Resolution requirement Method validation Regulatory compliance

Regulatory Impurity Acceptance Criterion: NMT 0.2% Individual Process Impurity in Prilocaine Drug Substance

The USP explicitly controls prilocaine related compound B (this compound) as a process-related impurity in prilocaine drug substance with a limit of NMT 0.2% for any individual impurity [1]. This limit was originally specified in both the Prilocaine drug substance monograph and the Lidocaine and Prilocaine Cream monograph; a subsequent USP Revision Bulletin removed the cream-level specification on the basis that the drug substance monograph already controls these process impurities at the same NMT 0.2% level [1]. The EP monographs impose analogous chromatographic purity requirements via the related substances test, using the impurity E CRS reference standard for peak identification and limit quantitation [2]. By comparison, the more toxic impurity prilocaine related compound A (o-toluidine) is controlled at the stricter NMT 0.01% level in the USP monograph [3], emphasizing that impurity limits are substance-specific and not interchangeable across impurity species.

Impurity limit Process impurity control Regulatory specification Quality control threshold

Dual Pharmacopoeial Reference Standard Certification: EDQM EP CRS and USP RS Traceability

2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride is distributed as an official pharmacopoeial reference standard by both the European Directorate for the Quality of Medicines & HealthCare (EDQM) and the United States Pharmacopeial Convention (USP). The EDQM reference standard (Prilocaine impurity E CRS, catalog number P2939025) is supplied as a neat pharmaceutical primary standard issued under the authority of the European Pharmacopoeia . The USP reference standard (Prilocaine Related Compound B RS, catalog number 1561020) is provided with storage at 2–8°C and carries the USP pharmaceutical primary standard grade designation [1]. Both standards are certified for use exclusively as prescribed in their respective pharmacopoeial monographs. Commercial non-pharmacopoeial grades typically carry purity specifications of ≥95% by HPLC (e.g., SINCO brand: 95% HPLC purity ) or ≥98% (e.g., Macklin and GP brands ) and are accompanied by Certificates of Analysis including HPLC, NMR, and MS data. The pharmacopoeial standards provide the highest level of regulatory acceptance for cGMP-regulated quality control, whereas the commercial high-purity grades offer suitable alternatives for method development, validation, and research applications.

Certified reference material Pharmacopoeial standard Regulatory traceability ISO 17034 accreditation

Synthetic Provenance: Distinct Origin from ortho-Toluidine-Based Prilocaine API Synthesis

Prilocaine API is synthesized from o-toluidine (2-methylaniline) as the key aromatic amine starting material, which is subsequently N-acylated with 2-chloropropionyl chloride and then subjected to nucleophilic substitution with n-propylamine [1]. The para-methyl impurity (this compound) arises when p-toluidine (4-methylaniline), a common isomer contaminant in technical-grade o-toluidine, enters the same synthetic sequence. This mechanistic origin means that the impurity level directly reflects the isomeric purity of the starting material and the efficiency of purification steps — it is a process impurity, not a degradation product. Consequently, the presence and quantity of this impurity is batch-dependent and must be individually monitored in each manufactured lot of prilocaine API [2]. Unlike degradation impurities that may increase over shelf life, this process impurity is fixed at the point of manufacture, making reference-standard-based quantification at release testing the primary control point.

Process impurity origin Regioisomeric synthesis Starting material impurity para-Toluidine contamination

Procurement-Relevant Application Scenarios for 2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride (Prilocaine EP Impurity E HCl)


cGMP-Compliant Prilocaine API Batch Release Testing Using Pharmacopoeial Reference Standards

Quality control laboratories performing USP- or EP-compliant release testing of prilocaine drug substance must demonstrate that the para-methyl process impurity (Prilocaine Related Compound B / EP Impurity E) does not exceed NMT 0.2% [1]. This requires procurement of the official USP RS (catalog 1561020) or EP CRS (P2939025) reference standard to prepare the system suitability solution — a mixture of prilocaine RS and prilocaine related compound B RS at defined concentrations (2.5–3.0 μg/mL each) that must achieve resolution NLT 3.0 before sample analysis can proceed [2]. The hydrochloride salt form (CAS 35891-99-7) is specifically required when the method standardizes against prilocaine hydrochloride RS, as the molecular weight correction factor (220.31/256.77) embedded in the calculation formula assumes the hydrochloride salt [1].

HPLC Method Development and Validation for ANDA Regulatory Submissions

During Abbreviated New Drug Application (ANDA) development for generic prilocaine formulations, analytical method validation requires demonstration of specificity — the ability to separate all known and unknown impurities from the API and from each other [1]. The para-methyl impurity (CAS 35891-99-7) is one of six related impurities identified in prilocaine substance, and its chromatographic behavior — RRT ≈ 1.2 under EP conditions, resolution NLT 3.0 under USP conditions — serves as a critical validation parameter [2]. Commercial high-purity grades (≥95% HPLC) offer a cost-effective option for method development and robustness testing, while the pharmacopoeial standard (EDQM P2939025 or USP 1561020) is reserved for final validation and regulatory submission data.

Stability-Indicating Method Qualification for Lidocaine/Prilocaine Combination Products

The USP Lidocaine and Prilocaine Cream monograph specifies prilocaine related compound B as a chromatographic marker with a relative retention time distinct from both lidocaine-related and prilocaine-related impurities [1]. In stability-indicating methods for combination products such as EMLA cream, the resolution requirement between prilocaine and prilocaine related compound B (NLT 1.4 under cream monograph conditions) provides a narrower but still mandatory separation target [1]. The para-methyl impurity must be distinguished from the ortho-methyl API and from lidocaine degradation products, making the authentic impurity reference standard indispensable for peak identification during forced degradation studies and long-term stability testing.

Process Development and Starting Material Quality Assessment in Prilocaine Manufacturing

During prilocaine process development, monitoring the level of the para-methyl impurity provides a direct quality metric for the isomeric purity of the o-toluidine starting material [1]. Since the impurity originates from p-toluidine contamination entering the synthetic sequence at the amidation step, elevated impurity E levels indicate poor starting material quality or inadequate purification of intermediates. Process chemists can use commercial-grade impurity E reference standards (CAS 35891-99-7, 95%+ purity) to establish in-process control limits and to evaluate supplier performance, without the cost burden of pharmacopoeial-grade standards needed only for final release testing [2].

Quote Request

Request a Quote for 2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.